3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE
Overview
Description
3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE is a complex organic compound with a molecular formula of C25H30N2O6. This compound is notable for its unique structure, which includes an adamantyl group, a piperazine ring, and a chromenone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE typically involves multiple steps. One common method involves the cyclization of piperazinyl amidrazones using polyphosphoric acid (PPA) as a cyclizing agent . The reaction conditions often require refluxing the reactants in a suitable solvent, such as methylene chloride, for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and alkyl halides (e.g., CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has potential as a probe for studying biological pathways and interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The piperazine ring and adamantyl group are known to enhance the compound’s binding affinity to certain receptors and enzymes. This can lead to the modulation of biological activities, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[(3-[(4-cyclopropylcarbonyl)piperazin-1-yl]carbonyl)-4-fluorophenyl]methyl(2H)phthalazin-1-one (Olaparib): A poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
3-(4-arylpiperazin-1-yl)cinnolines: Potential antifungal agents synthesized via intramolecular cyclization.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Compounds with antibacterial activity.
Uniqueness
3-[4-(ADAMANTAN-1-YL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE is unique due to its combination of an adamantyl group, piperazine ring, and chromenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[4-(1-adamantyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6/c1-33-21-11-19(28(31)32)9-18-10-20(24(30)34-22(18)21)23(29)26-2-4-27(5-3-26)25-12-15-6-16(13-25)8-17(7-15)14-25/h9-11,15-17H,2-8,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEPJHZGBUBTLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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